6-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}hexanoic acid typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the 6-oxo-3-phenylpyridazin-1(6H)-yl core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acetylation: The pyridazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product undergoes amidation with hexanoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Hydroxylated phenyl derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The pyridazinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to inhibit specific enzymes could make it useful in treating diseases such as cancer or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes. The pyridazinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid: Similar structure but lacks the hexanoic acid moiety.
6-oxo-3-(4-methylphenyl)pyridazin-1(6H)-yl)acetyl]amino}hexanoic acid: Similar structure with a methyl group on the phenyl ring.
Uniqueness
6-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}hexanoic acid is unique due to the presence of both the pyridazinone core and the hexanoic acid moiety
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H21N3O4/c22-16(19-12-6-2-5-9-18(24)25)13-21-17(23)11-10-15(20-21)14-7-3-1-4-8-14/h1,3-4,7-8,10-11H,2,5-6,9,12-13H2,(H,19,22)(H,24,25) |
InChI Key |
VMRPOJPQLRCTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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